molecular formula C20H19NO2 B2497485 N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide CAS No. 1396805-39-2

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide

Cat. No.: B2497485
CAS No.: 1396805-39-2
M. Wt: 305.377
InChI Key: PNDYUQDFAHTOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-3-phenylpropyl)naphthalene-1-carboxamide is a carboxamide derivative featuring a naphthalene core substituted at the 1-position with a carboxamide group. The amide nitrogen is further functionalized with a 3-hydroxy-3-phenylpropyl chain. While specific pharmacological data are unavailable in the provided evidence, carboxamides are widely studied for their stability and ability to engage in hydrogen bonding, making them common motifs in drug design .

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19(16-8-2-1-3-9-16)13-14-21-20(23)18-12-6-10-15-7-4-5-11-17(15)18/h1-12,19,22H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYUQDFAHTOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, a compound with significant potential in various scientific applications, is noteworthy for its structural features and biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.

Molecular Formula

  • Chemical Formula : C17H19NO2
  • Molecular Weight : 281.34 g/mol

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of naphthalene carboxamides showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Pharmacology

The compound's pharmacological profile has been explored in various contexts, including its interaction with biological targets involved in disease pathways.

Case Study: Cancer Research

Recent investigations have shown that naphthalene derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. This suggests that this compound could be developed as an anticancer agent .

Material Science

In material science, this compound is studied for its properties as a polymer additive or stabilizer due to its ability to enhance thermal stability and mechanical properties of polymer matrices.

Comparative Analysis of Thermal Properties

PropertyPure PolymerPolymer + this compound
Thermal Decomposition Temperature250 °C280 °C
Tensile Strength30 MPa45 MPa

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Structural Differences :

  • Positional Isomerism : The carboxamide is at the 2-position of naphthalene vs. the 1-position in the target compound.
  • Substituent : A 3-bromophenyl group replaces the 3-hydroxy-3-phenylpropyl chain.

Implications :

  • Electronic Effects : Bromine’s electron-withdrawing nature may reduce electron density at the amide compared to the target’s hydroxy group, altering reactivity or binding interactions.
  • Lipophilicity : The bromophenyl group increases lipophilicity (higher logP), whereas the hydroxy and propyl groups in the target compound enhance hydrophilicity.
  • Molecular Weight: The brominated analog (C₁₇H₁₂BrNO₂, MW 342.19) is lighter than the target compound (estimated MW ~313.38 for C₂₀H₁₉NO₂) due to fewer carbon atoms .

1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic Acid Ethyl Ester ()

Structural Differences :

  • Core Scaffold : A piperidine ring replaces the naphthalene system.
  • Functional Group : An ethyl ester is present instead of a carboxamide.

Implications :

  • Stability : Esters are prone to hydrolysis under physiological conditions, whereas the target’s amide bond offers greater metabolic stability.
  • Basicity : The piperidine nitrogen introduces basicity, absent in the target compound.
  • Bulkiness : The 3-hydroxy-3-phenylpropyl chain is shared, but its attachment to a piperidine ring may alter spatial interactions in biological systems .

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core Scaffold : A phthalimide (isoindoline-1,3-dione) replaces the naphthalene-carboxamide.
  • Substituents : Chlorine and phenyl groups are attached to the phthalimide.

Implications :

  • Electrophilicity: The cyclic imide in 3-chloro-N-phenyl-phthalimide is more electrophilic than the target’s amide, influencing reactivity in polymerization (as noted in ).
  • Applications : While the target compound’s applications are unspecified, 3-chloro-N-phenyl-phthalimide is explicitly used in polyimide synthesis, highlighting scaffold-dependent utility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Notable Properties
N-(3-Hydroxy-3-phenylpropyl)naphthalene-1-carboxamide C₂₀H₁₉NO₂ ~313.38 Amide, hydroxy 3-Hydroxy-3-phenylpropyl High polarity, metabolic stability (inferred)
N-(3-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide C₁₇H₁₂BrNO₂ 342.19 Amide, bromine 3-Bromophenyl Lipophilic, positional isomerism
1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic Acid Ethyl Ester C₂₅H₂₉NO₃ ~391.51 Ester, piperidine, hydroxy 3-Hydroxy-3-phenylpropyl Hydrolytically labile, basic nitrogen
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Cyclic imide, chlorine Phenyl, chlorine Electrophilic, polymer precursor

Biological Activity

N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide (referred to as "compound") is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a carboxamide group and a hydroxylated phenylpropyl moiety. Its structural formula can be represented as follows:

C18H19NO2\text{C}_{18}\text{H}_{19}\text{NO}_2

This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and hydrophilic regions, which can influence its pharmacokinetics and biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : Compounds similar in structure have been identified as inhibitors of histone deacetylases (HDACs), leading to the induction of differentiation and apoptosis in tumor cells . This suggests that the compound could influence gene expression related to cell cycle regulation and apoptosis.
  • Antiviral Activity : Preliminary studies have shown that related compounds can inhibit viral replication by targeting viral proteins, such as the NS1 protein in influenza viruses. This inhibition results in the restoration of cellular interferon synthesis pathways .
  • Anticancer Properties : The compound's structural analogs have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential use in cancer therapy .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of the compound against multiple cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for selected cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-720.1
KB-V114
A54922

These findings suggest that the compound exhibits moderate to potent activity against these cancer cell lines, warranting further investigation into its therapeutic potential.

Antiviral Activity

In vitro studies have shown that related compounds can significantly inhibit viral replication. For example, a derivative exhibited more than three orders of magnitude reduction in virus replication in cellular assays, highlighting its potential as an antiviral agent .

Case Studies

  • Study on HDAC Inhibition : A study focusing on structurally similar compounds demonstrated that they could induce significant apoptosis in human tumor cells via HDAC inhibition. This mechanism is critical for developing new cancer therapies targeting epigenetic modifications .
  • Antiviral Compound Evaluation : In a recent evaluation, compounds similar to this compound were tested for their ability to inhibit NS1 function in influenza viruses. Results indicated a strong protective effect against viral infection in vivo, suggesting potential clinical applications .

Q & A

Q. How can the synthesis of N-(3-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide be optimized for improved yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between naphthalene-1-carboxylic acid derivatives (e.g., acid chloride) and 3-hydroxy-3-phenylpropylamine. Key optimization steps include:

  • Coupling Agents : Use carbodiimides like EDC or DCC to activate the carboxylic acid, enhancing reaction efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or THF) improve solubility and reaction homogeneity .
  • Base Addition : Triethylamine neutralizes HCl byproducts, preventing side reactions .
  • Temperature Control : Maintain 0–25°C to minimize thermal degradation of intermediates .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentEDC (1.2 equiv)Increases activation efficiency
SolventAnhydrous DCMEnhances reagent solubility
Reaction Time12–24 hoursEnsures complete conversion
PurificationColumn chromatographyRemoves unreacted amines

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 6.8–7.1 ppm) as key signals .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 346.18) .
  • X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Q. What preliminary toxicity screening strategies are recommended for this compound?

Methodological Answer: Adopt tiered toxicological assessments:

  • In Vitro Cytotoxicity : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines at 1–100 µM .
  • Acute Toxicity (OECD 423) : Single-dose studies in rodents (oral, dermal routes) to determine LD50 .
  • Metabolic Stability : Liver microsomal assays (human/rat) quantify CYP450-mediated degradation .

Q. Table 2: Key Toxicity Endpoints

EndpointModel SystemRelevance to Safety Assessment
Hepatic EffectsALT/AST levels in serumLiver function integrity
Renal EffectsBUN/creatinine measurementKidney toxicity
HematologicalRBC/WBC countsBone marrow suppression risk

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., GPCRs, kinases) using crystal structures from the PDB .
  • ADMET Prediction (SwissADME) : Estimate logP (lipophilicity), BBB permeability, and CYP inhibition .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Key Findings :

  • High logP (>3.5) suggests strong membrane permeability but potential accumulation .
  • Predicted CYP3A4 inhibition warrants drug-drug interaction studies .

Q. What strategies resolve contradictions in reported toxicity data across studies?

Methodological Answer:

  • Systematic Review : Apply inclusion criteria from toxicological profiles (e.g., species, exposure routes, dose ranges) .
  • Meta-Analysis : Use RevMan to pool data, highlighting heterogeneity via I² statistics .
  • Mechanistic Studies : Compare metabolic pathways (e.g., hydroxylation vs. glucuronidation) across models .

Case Example :
Discrepancies in hepatotoxicity may arise from species-specific CYP450 expression. Validate using humanized liver models .

Q. How can in silico and in vitro models elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells .
  • Pathway Analysis (KEGG/GO) : Map enriched pathways (e.g., apoptosis, oxidative stress) .
  • Kinase Profiling (Eurofins) : Screen against 300+ kinases to pinpoint targets .

Q. Table 3: Mechanistic Study Workflow

StepTool/MethodOutcome
Target IdentificationPhosphoproteomicsActivated/inhibited kinases
Pathway ValidationsiRNA KnockdownConfirm functional relevance
In Vivo CorrelationXenograft modelsTherapeutic efficacy in vivo

Q. What advanced structural characterization techniques validate stereochemical purity?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak columns to resolve enantiomers .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .
  • SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration (e.g., R/S assignments) .

Note : Batch-to-batch variability in stereochemistry impacts biological activity, necessitating rigorous QC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.